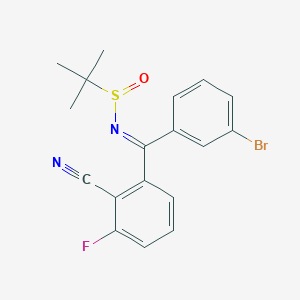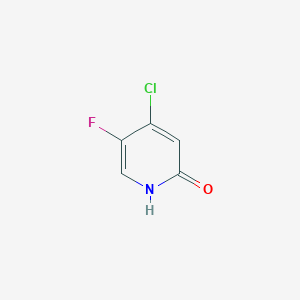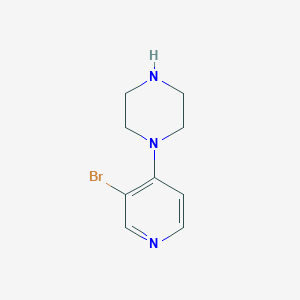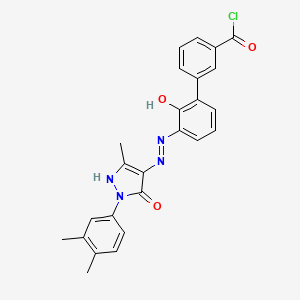
Eltrombopag Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eltrombopag Chloride is an orally bioavailable small-molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia, a condition characterized by abnormally low levels of platelets in the blood. This compound is particularly effective in patients with chronic immune thrombocytopenia and thrombocytopenia associated with chronic hepatitis C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eltrombopag Chloride involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nitration, reduction, and coupling reactions. The final step involves the formation of the chloride salt to enhance its solubility and bioavailability .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions and efficient purification methods to ensure the compound meets pharmaceutical-grade standards. The process also includes stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Eltrombopag Chloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final pharmaceutical compound. These intermediates are crucial for the stepwise synthesis of this compound .
Scientific Research Applications
Eltrombopag Chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of thrombopoietin receptor agonists.
Mechanism of Action
Eltrombopag Chloride exerts its effects by binding to the transmembrane domain of the human thrombopoietin receptor. This binding stimulates the phosphorylation of STAT and JAK proteins, which are crucial for the proliferation and differentiation of bone marrow progenitor cells. Unlike other thrombopoietin receptor agonists, this compound does not activate the AKT pathway .
Comparison with Similar Compounds
Similar Compounds
Romiplostim: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Hetrombopag: A small molecule non-peptide thrombopoietin receptor agonist developed in China.
Uniqueness
Eltrombopag Chloride is unique in its ability to chelate iron and reduce reactive oxygen species, which adds an additional layer of therapeutic benefit. This property is not commonly found in other thrombopoietin receptor agonists .
Conclusion
This compound is a versatile and effective compound with a wide range of applications in medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the treatment of thrombocytopenia and other related conditions.
Properties
Molecular Formula |
C25H21ClN4O3 |
|---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoyl chloride |
InChI |
InChI=1S/C25H21ClN4O3/c1-14-10-11-19(12-15(14)2)30-25(33)22(16(3)29-30)28-27-21-9-5-8-20(23(21)31)17-6-4-7-18(13-17)24(26)32/h4-13,29,31H,1-3H3 |
InChI Key |
JKARKUAWCJFAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
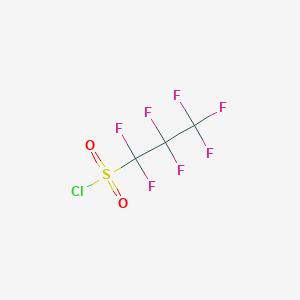



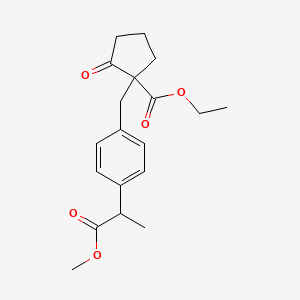
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
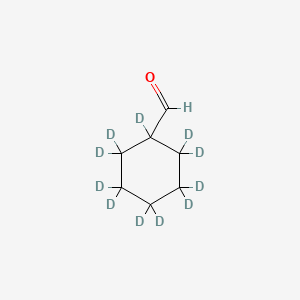
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)

